2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE
Overview
Description
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by its complex structure, which includes benzyl, ethoxypropyl, methoxy, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with glycine to form the sulfonyl glycine intermediate.
Alkylation: The sulfonyl glycine intermediate undergoes alkylation with 3-ethoxypropyl bromide to form the N1-(3-ethoxypropyl)-N~2~-(4-methoxy-3-methylphenyl)sulfonyl glycine intermediate.
Benzylation: Finally, the intermediate is benzylated using benzyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-(4-methoxyphenyl)sulfonyl glycinamide
- N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-(3-methylphenyl)sulfonyl glycinamide
- N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-(4-methoxy-3-methylphenyl)sulfonyl alaninamide
Uniqueness
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(3-ETHOXYPROPYL)ACETAMIDE is unique due to the presence of both the ethoxypropyl and methoxy-methylphenyl groups, which confer specific chemical properties and potential biological activities. Its structural complexity and functional group diversity make it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(3-ethoxypropyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-4-29-14-8-13-23-22(25)17-24(16-19-9-6-5-7-10-19)30(26,27)20-11-12-21(28-3)18(2)15-20/h5-7,9-12,15H,4,8,13-14,16-17H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZSIVUTYHYIFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.